molecular formula C20H13NO4 B1601681 3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 3086-44-0

3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No.: B1601681
CAS No.: 3086-44-0
M. Wt: 331.3 g/mol
InChI Key: OKFGUUIODGPPLE-UHFFFAOYSA-N
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Description

3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one is a fluorescent dye that belongs to the merocyanine family. It is structurally related to rhodamine, with the primary difference being the replacement of one dialkylamino group with a hydroxyl group. This seemingly minor modification significantly alters its photophysical properties, making rhodol a valuable compound in advanced fluorescence imaging .

Scientific Research Applications

3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Rhodol is a structural hybrid of fluorescein and rhodamine . It is primarily used as a fluorescent probe in biological imaging . The primary targets of Rhodol are various cellular structures that can be visualized using fluorescence microscopy . For instance, neutral Rhodol-based red emitters have been shown to efficiently localize in mitochondria .

Mode of Action

Rhodol interacts with its targets by localizing within them and emitting fluorescence when excited by light of a specific wavelength . This fluorescence can then be detected and used to visualize the target structure . The formal replacement of one dialkylamino group in rhodamines with a hydroxyl group transforms them into rhodols . This minor difference has significant implications for their photophysical properties .

Biochemical Pathways

Rhodol’s fluorescence properties allow it to be used as a reporter in various biochemical pathways. For example, Rhodol has been used to monitor reactive oxygen species signaling in cells . The photophysical properties of Rhodol can be fine-tuned through different substitution patterns on the nitrogen atom , allowing it to be used as an efficient pH sensor .

Pharmacokinetics

Its solubility in a variety of solvents suggests that it may have good bioavailability

Result of Action

The primary result of Rhodol’s action is the generation of fluorescence that can be detected and used to visualize various cellular structures . For example, Rhodol-based dyes have been used to visualize mitochondria in cells . The fluorescence emitted by Rhodol can also be used to monitor changes in pH and other cellular processes .

Action Environment

The action of Rhodol can be influenced by various environmental factors. For instance, the photophysical properties of Rhodol are sensitive to changes in pH . Additionally, the fluorescence of Rhodol can be affected by the nature and arrangement of polar substituents around its core

Safety and Hazards

Rhodol is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fumes/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Rhodols have only recently begun to gain momentum in the field of advanced fluorescence imaging . This is due to the increased understanding of their photophysical properties and new methods of synthesis . The emergence of so-called π-expanded and heteroatom-modified rhodols has allowed their fluorescence to be bathochromically shifted into regions applicable for biological imaging . Future research will likely focus on further understanding the photophysical properties of Rhodol and its potential applications in biological imaging .

Biochemical Analysis

Biochemical Properties

Rhodol plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including oligonucleotides, antibodies, and proteins. The phenolic hydroxyl group in Rhodol allows it to retain pH-sensitive properties, which is crucial for ratiometric pH determinations intracellularly . The amine substituent in Rhodol reduces the pKa values, enhancing its interaction with biomolecules. These interactions are primarily non-covalent, involving hydrogen bonding and electrostatic interactions.

Cellular Effects

Rhodol influences various cellular processes due to its ability to label and track biomolecules. It affects cell signaling pathways by providing insights into intracellular pH changes, which are critical for cellular metabolism and gene expression. Rhodol’s fluorescent properties enable the visualization of dynamic cellular processes, aiding in the study of cell function and signaling pathways .

Molecular Mechanism

At the molecular level, Rhodol exerts its effects through its binding interactions with biomolecules. The phenolic hydroxyl group and amine substituent facilitate these interactions, allowing Rhodol to bind to oligonucleotides, antibodies, and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, Rhodol’s fluorescent properties enable the tracking of changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodol can change over time due to its stability and degradation. Rhodol is generally stable when stored under desiccating conditions at low temperatures. Prolonged exposure to light and air can lead to degradation, affecting its fluorescent properties. Long-term studies have shown that Rhodol can have sustained effects on cellular function, particularly in tracking dynamic cellular processes .

Dosage Effects in Animal Models

The effects of Rhodol vary with different dosages in animal models. At low doses, Rhodol effectively labels and tracks biomolecules without causing significant toxicity. At high doses, Rhodol can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the benefits of Rhodol’s fluorescent properties are outweighed by its adverse effects at higher concentrations .

Metabolic Pathways

Rhodol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The phenolic hydroxyl group and amine substituent in Rhodol facilitate these interactions, affecting metabolic flux and metabolite levels. Rhodol’s fluorescent properties enable the study of these metabolic pathways, providing insights into cellular metabolism and enzyme activity .

Transport and Distribution

Within cells and tissues, Rhodol is transported and distributed through interactions with transporters and binding proteins. These interactions influence Rhodol’s localization and accumulation, affecting its activity and function. Rhodol’s fluorescent properties allow for the visualization of its transport and distribution, aiding in the study of cellular processes .

Subcellular Localization

Rhodol’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct Rhodol to specific compartments or organelles, affecting its activity and function. Rhodol’s fluorescent properties enable the study of its subcellular localization, providing insights into its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one can be synthesized through various methods, including the condensation of 2-hydroxy benzophenone derivatives with 1,3-dihydroxy benzene derivatives. This reaction can be carried out in solvents such as ionic liquid (N-methyl-2-pyrrolidonium hydrogen sulfate) and methane sulphonic acid. Both solvents act as self-catalyzed mediums, with the reaction proceeding faster in N-methyl-2-pyrrolidonium hydrogen sulfate compared to methane sulphonic acid .

Industrial Production Methods

Industrial production of rhodol typically involves the use of environmentally friendly protocols. Ionic liquids are considered ideal alternatives to volatile organic solvents due to their non-volatile nature and ability to eliminate containment problems. This makes them suitable for high-vacuum systems and a wide range of both inorganic and organic reactions .

Chemical Reactions Analysis

Types of Reactions

3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acid catalysts for condensation reactions, palladium-catalyzed amination reactions, and Buchwald-Hartwig coupling reactions. The conditions for these reactions vary, but they generally involve moderate temperatures and the use of solvents like ionic liquids .

Major Products

The major products formed from these reactions include various rhodol derivatives, which can be fine-tuned for specific applications by altering the substitution patterns on the nitrogen atom .

Comparison with Similar Compounds

3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one is unique compared to other similar compounds such as rhodamine and fluorescein. While rhodamine belongs to the cyanine family, rhodol is part of the merocyanine family. This difference in family classification results in distinct photophysical properties. This compound’s ability to be fine-tuned through different substitution patterns on the nitrogen atom makes it a versatile compound for various applications .

List of Similar Compounds

Properties

IUPAC Name

3'-amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFGUUIODGPPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487447
Record name AGN-PC-0NII4Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3086-44-0
Record name AGN-PC-0NII4Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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